molecular formula C16H16N4O2S B3836926 1-(3-nitrophenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone

1-(3-nitrophenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone

Cat. No. B3836926
M. Wt: 328.4 g/mol
InChI Key: FLYCVWRAAKZMQN-LDADJPATSA-N
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Description

The compound “1-(3-nitrophenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone” is a complex organic molecule. It contains a nitrophenyl group, an ethanone group, a methylphenyl group, and a thiosemicarbazone group . Thiosemicarbazones are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The nitrophenyl and methylphenyl groups are aromatic rings, while the thiosemicarbazone group contains sulfur and nitrogen atoms, which could potentially form various types of bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrophenyl, methylphenyl, and thiosemicarbazone groups. Nitrophenyl groups are known to be electron-withdrawing, which could make the compound more reactive . Thiosemicarbazones can also participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl and methylphenyl groups could potentially increase the compound’s lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Thiosemicarbazones are known to interact with various biological targets, which could potentially explain their wide range of biological activities .

Future Directions

Future research on this compound could focus on elucidating its synthesis, studying its reactivity, determining its physical and chemical properties, and investigating its potential biological activities .

properties

IUPAC Name

1-(3-methylphenyl)-3-[(E)-1-(3-nitrophenyl)ethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-11-5-3-7-14(9-11)17-16(23)19-18-12(2)13-6-4-8-15(10-13)20(21)22/h3-10H,1-2H3,(H2,17,19,23)/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYCVWRAAKZMQN-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(3-methylphenyl)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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